molecular formula C6H9Cl2NS B7549373 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride

Cat. No.: B7549373
M. Wt: 198.11 g/mol
InChI Key: DHDFJTVJZZJIPB-UHFFFAOYSA-N
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Description

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H8ClNS·HCl It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride typically involves the chlorination of thiophene derivatives followed by amination. One common method includes the following steps:

    Chlorination: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to produce 2-chlorothiophene.

    Amination: The 2-chlorothiophene is then reacted with ethylenediamine under controlled conditions to yield 2-(2-Chlorothiophen-3-yl)ethanamine.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, sulfide derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Materials Science: The compound is used in the development of conductive polymers and other advanced materials.

    Biological Research: It serves as a tool compound in studies involving thiophene derivatives and their biological activities.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-3-yl)ethanamine hydrochloride
  • 2-(3-Thienyl)ethanamine hydrochloride
  • 3-Aminoethylthiophene hydrochloride

Comparison

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its non-chlorinated analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable intermediate in drug development.

Properties

IUPAC Name

2-(2-chlorothiophen-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDFJTVJZZJIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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